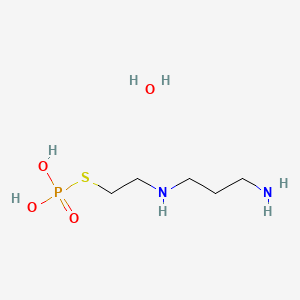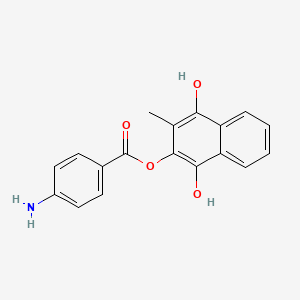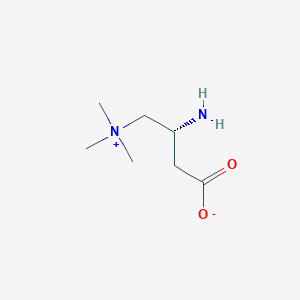
Ampicillin N,N'-dibenzylethylenediamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ampicillin N,N’-dibenzylethylenediamine salt is a derivative of Ampicillin . Ampicillin is a semi-synthetic derivative of penicillin that functions as an orally active broad-spectrum antibiotic . It is an antibacterial agent with a broad spectrum of bactericidal activity against both penicillin-susceptible Gram-positive organisms and many common Gram-negative pathogens .
Chemical Reactions Analysis
Ampicillin inhibits bacterial cell-wall synthesis by binding to penicillin-binding proteins (PBPs), thereby inhibiting peptidoglycan synthesis, a critical component of the bacterial cell wall . It is active against Gram-negative bacteria but can be inactivated by lactamases .Applications De Recherche Scientifique
Kinetics and Degradation of Ampicillin
Kinetics and Mechanism of Degradation Ampicillin, including its salt forms, undergoes degradation in solution. This process follows first-order kinetics and is influenced by factors like pH, ionic strength, and the presence of catalytic ions. For instance, the degradation in hydrochloric acid solution is affected by salt concentration and alcohol presence. The stability of ampicillin in solution varies with pH, with maximum stability observed at different pH levels depending on buffer concentration (Hou & Poole, 1969).
Degradation Products Analysis The degradation of ampicillin in pH 2.5 buffer results in specific by-products like penicillamine and 2-hydroxy-3-phenyl-6-methylpyrazine. Differential pulse polarography can identify and measure these degradation products, providing insights into the chemical breakdown process of ampicillin (Fogg & Fayad, 1979).
Spectrophotometric Determination in Presence of Degradation Products A spectrophotometric method allows for the quantitative determination of ampicillin sodium in the presence of its degradation and polymerization products. This method is essential for ensuring the quality and efficacy of ampicillin preparations (Bundgaard, 1974).
Synergistic Effects and Bioactivity
Synergistic Effect with Other Compounds The combination of ampicillin with substances like the disodium salt of ethylenediamine-tetra-acetic acid (EDTA) can enhance its effect against resistant strains of bacteria like Pseudomonas aeruginosa. This synergy suggests potential applications in combating antibiotic resistance (Weiser, Wimpenny, & Asscher, 1969).
Ampicillin Biotransformation in Nitrifying Consortium Ampicillin can alter biological processes like nitrification in wastewater treatment. In a study, a nitrifying consortium showed similar efficiency and specific rates of ammonia oxidation and nitrate formation in the presence of ampicillin, indicating its resilience. This study provides insights into the environmental impact and biotransformation of ampicillin in ecological settings (Muñoz, López, & Texier, 2020).
Analytical Methods for Ampicillin Quality Control
Turbidimetric Assay for Potency Determination A validated turbidimetric assay provides a reliable and efficient method for determining the potency of ampicillin sodium in powder for injectable solutions. This method is crucial for ensuring the therapeutic efficacy and safety of ampicillin products [(Tótoli & Salgado, 2013)](https://consensus.app/papers/development-validation-assay-determine-potency-tótoli/1b5bf5ab1fbe542185f9420cf4c5ba51/?utm_source=chatgpt.
Stability-Indicating Analytical Method by RP-HPLC A stability-indicating RP-HPLC method has been developed and validated for the determination of ampicillin sodium in injectable solutions. This method is essential for monitoring the stability and quality of ampicillin in pharmaceutical preparations, contributing to patient safety and therapeutic efficacy (Tótoli & Salgado, 2014).
Applications in Plant Biology
Influence on Root Development and Transformation Ampicillin and its derivatives, including N,N'-dibenzylethylenediamine salt, have been studied for their effects on plant biology. Specifically, they can influence root development in plants like Beta vulgaris, Capsicum annuum, and Glehnia littoralis. The relationship between the chemical structures of these penicillin derivatives and their effects on root morphology and growth provides valuable information for plant transformation experiments (Rahman, Ikenaga, & Kitamura, 2004).
Miscellaneous Applications
Aptasensing in Pharmaceutical Industry The development of biosensors, such as aptasensing platforms using titanium dioxide nanoparticle-based electrodes, can detect and quantify ampicillin. Such sensing systems are crucial for evaluating the purity of ampicillin, offering a promising approach for the pharmaceutical industry (Paraja, Gopinath, & Arshad, 2019).
Safety And Hazards
Ampicillin may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid dust formation and to not get in eyes, on skin, or on clothing . Ensure adequate ventilation and avoid ingestion and inhalation . Store in a well-ventilated place and keep the container tightly closed .
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;benzyl-[2-(benzylazaniumyl)ethyl]azanium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C16H19N3O4S.C16H20N2/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1-10,17-18H,11-14H2/t2*9-,10-,11+,14-;/m11./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKWJSNGCNASTF-PHGYPNQBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H58N8O8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
939.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-dibenzylethane-1,2-diaminium bis{6beta-[(2R)-2-amino-2-phenylacetamido]-2,2-dimethylpenam-3alpha-carboxylate} | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



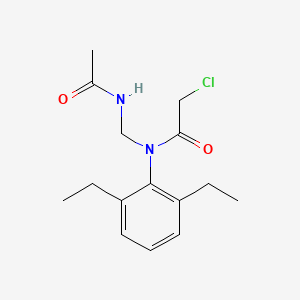
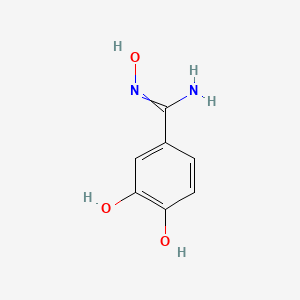
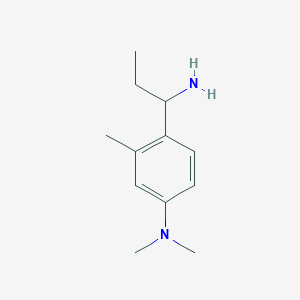
![4-[(2S)-2-aminopropyl]-N,N,3-trimethylaniline](/img/structure/B1664870.png)


